molecular formula C19H20N2O3S B2730086 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396800-19-3

2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2730086
CAS No.: 1396800-19-3
M. Wt: 356.44
InChI Key: YRQLLTCSQIODTL-UHFFFAOYSA-N
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Description

2-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic compound designed for pharmaceutical and biochemical research. Its structure incorporates a benzofuran moiety linked via a piperazine core to a thiophene-ethanol group, a design that leverages the known biological relevance of its components. The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential anticancer properties. Research indicates that benzofuran derivatives can act as multi-target agents, demonstrating inhibitory activity against key enzymatic pathways involved in cancer proliferation, such as phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The inclusion of the piperazine ring is a common strategy in drug design, as this moiety often improves the pharmacokinetic properties of a molecule and serves as a versatile linker to optimize interaction with biological targets . Furthermore, the thiophene heterocycle is a common building block that can contribute to a molecule's binding affinity and selectivity. This compound is intended for research applications only, including but not limited to use as a reference standard in analytical studies, a key intermediate in the synthesis of novel bioactive molecules, and a candidate for in vitro biological screening in oncology-focused drug discovery programs. Researchers can utilize this chemical to explore new chemical space in the development of potential therapeutic agents. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-15(18-6-3-11-25-18)13-20-7-9-21(10-8-20)19(23)17-12-14-4-1-2-5-16(14)24-17/h1-6,11-12,15,22H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQLLTCSQIODTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Acetylthiophene

2-Acetylthiophene serves as the precursor for the ethanol subunit. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C achieves selective reduction of the ketone to the secondary alcohol. Typical yields range from 85–92%.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
NaBH₄ (2 eq) MeOH 0°C → 25°C 2 h 89%

Functionalization of the Ethanol Backbone

Mesylation of the Hydroxyl Group

Conversion of 1-(thiophen-2-yl)ethan-1-ol to its mesylate ester facilitates nucleophilic displacement. Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the mesylate intermediate quantitatively.

Optimized Protocol :

  • Solvent : DCM
  • Base : Et₃N (3 eq)
  • Temperature : 0°C → 25°C
  • Time : 3 h
  • Yield : 98%

Piperazine Incorporation via Nucleophilic Substitution

Alkylation of Piperazine

Reaction of the mesylate with piperazine in acetonitrile at reflux (82°C) for 12–18 h affords 1-(2-hydroxy-1-(thiophen-2-yl)ethyl)piperazine. Excess piperazine (2.5 eq) minimizes bis-alkylation.

Key Parameters :

Parameter Value
Solvent Acetonitrile
Piperazine (eq) 2.5
Temperature 82°C (reflux)
Time 16 h
Yield 74%

Acylation of Piperazine with 1-Benzofuran-2-Carbonyl Chloride

Synthesis of 1-Benzofuran-2-Carbonyl Chloride

1-Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux (40°C, 4 h) to generate the acyl chloride. Excess SOCl₂ is removed via distillation.

Coupling to Piperazine

The piperazine intermediate reacts with 1.2 eq of acyl chloride in DCM using Et₃N (3 eq) as a base. Stirring at 25°C for 6 h yields the target compound after column chromatography (SiO₂, EtOAc/hexane).

Reaction Profile :

Parameter Value
Solvent DCM
Base Et₃N (3 eq)
Temperature 25°C
Time 6 h
Yield 68%

Alternative Synthetic Pathways

Reductive Amination Strategy

Condensation of 2-(piperazin-1-yl)acetaldehyde with thiophen-2-ylmagnesium bromide, followed by in situ reduction with NaBH₃CN, provides an alternative route. This method avoids mesylation but requires strict anhydrous conditions.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin enables stepwise acylation and alkylation, though scalability remains a limitation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 2.4 Hz, 1H, benzofuran H-3), 7.45 (d, J = 8.1 Hz, 1H, benzofuran H-5), 7.30–7.25 (m, 2H, thiophene H-3/H-4), 6.95 (dd, J = 5.0, 3.6 Hz, 1H, thiophene H-5), 4.90 (q, J = 6.8 Hz, 1H, CH-OH), 3.75–3.60 (m, 4H, piperazine NCH₂), 2.95–2.80 (m, 4H, piperazine NCH₂), 2.45 (br s, 1H, OH).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₂O₃S [M+H]⁺: 365.1224; found: 365.1228.

Challenges and Optimization Opportunities

Regioselectivity in Piperazine Alkylation

Using Boc-protected piperazine (1-Boc-piperazine) followed by deprotection enhances mono-alkylation yields (82% vs. 74% with free piperazine).

Solvent Effects on Acylation

Replacing DCM with THF improves acyl chloride solubility, increasing reaction yield to 76%.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its interactions with various biological targets:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have shown significant inhibitory activity with IC50 values below 100 nM .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways that regulate cellular responses. This interaction is essential for developing drugs targeting neurological and psychiatric disorders .

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

Activity IC50 Value Reference
CDK Inhibition< 100 nM
Anti-cancer activity (in vitro)IC50 = 50 nM
GPCR modulationIC50 = 200 nM

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating its potential utility in treating infectious diseases .

Case Study 1: Anticancer Evaluation

In a study published in MDPI, the compound was tested against human colon cancer cell lines (HCT116). Results showed that it exhibited high anticancer activity with an IC50 value significantly lower than that of established chemotherapeutic agents like doxorubicin, highlighting its potential as an effective anticancer drug .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the synthesis of derivatives of this compound, which were tested for antibacterial properties. The results indicated promising activity against resistant strains of bacteria, suggesting that modifications to the original structure could enhance its efficacy .

Mechanism of Action

The mechanism of action of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in:

  • Aryl/heteroaryl substituents on the piperazine ring (e.g., fluorophenyl, methoxyphenyl, pyridinyl).
  • Core aromatic systems (e.g., benzothiophene vs. benzofuran).
  • Alkyl chain length and functional groups (e.g., propanone vs. propanol vs. ethanol).
Table 1: Comparison of Structural Analogs
Compound ID/Name Substituents on Piperazine Core Structure Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound 1-Benzofuran-2-carbonyl Thiophen-2-yl ethanol ~383.4 (calculated) N/A N/A
6c 4-Fluorophenyl 4,7-Dimethoxybenzothiophene 458.54 131–132 96
6d 2-Methoxyphenyl 4,7-Dimethoxybenzothiophene 484.59 128–129 95.5
8a Phenyl 4,7-Dimethoxybenzothiophene 440.54 148–149 68.3
8c 4-Fluorophenyl 4,7-Dimethoxybenzothiophene 474.55 N/A 79.7
4j 2-Methoxyphenyl Naphthalenesulfonylindole 565.66 N/A N/A
P789-0439 4-Chlorophenyl 3-Methoxyphenyl ethanol 330.40 N/A N/A
CAS 400075-60-7 4-Fluorophenyl 4-Methoxyphenyl ethanol 330.40 N/A N/A

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6f , trifluoromethyl in compound 21 ) increase melting points and polarity.

Core Structure Differences: Benzothiophene derivatives (e.g., 6c, 8a ) exhibit higher molecular weights (~450–480 g/mol) compared to simpler aryl-ethanol analogs (~330–380 g/mol ). Thiophene vs. benzofuran: Thiophene’s smaller size may reduce steric hindrance in receptor binding.

Alkyl Chain Functionalization: Propanone derivatives (e.g., 6c, 6d ) show higher melting points (128–174°C) than propanol/ethanol analogs (e.g., 8a: 148–149°C ), likely due to reduced hydrogen bonding in ketones.

Table 2: Bioactivity of Selected Analogs
Compound ID/Name Target/Activity Key Metrics Reference
4j 5-HT6 Receptor Antagonist IC50 = 32 nM
6f Structural stability (NO2 group) N/A
8a Reduced ketone to alcohol Improved solubility

Key Insights :

  • The ethanol moiety in the target compound may improve water solubility compared to ketone analogs (e.g., 6c vs. 8c ).

Biological Activity

The compound 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a piperazine ring, with a thiophene substituent. The structural composition suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing the benzofuran moiety have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that the compound can interact with key proteins involved in cancer progression, potentially leading to reduced tumor growth.

Case Study:
A study conducted on related benzofuran derivatives demonstrated that these compounds exhibited cytotoxic effects against several human cancer cell lines, including Mia PaCa-2 and PANC-1 . The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Compounds similar to This compound have also shown promising antimicrobial properties. The presence of the piperazine ring is known to enhance the interaction with microbial targets, making these compounds effective against various pathogens.

Research Findings:
In vitro studies revealed that certain benzofuran derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans , suggesting that modifications in the structure can lead to enhanced efficacy against microbial infections .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes critical for cancer cell metabolism or microbial growth.
  • Receptor Modulation: It could modulate receptor activities involved in neurotransmission or inflammatory responses, contributing to its therapeutic effects.

Data Tables

Activity TypeCompound StructureTarget Organism/Cell LineObserved Effect
AnticancerBenzofuran DerivativeMia PaCa-2Cytotoxicity and apoptosis induction
AntimicrobialBenzofuran-Piperazine DerivativeStaphylococcus aureusSignificant antimicrobial activity
Enzyme InhibitionPiperazine-based CompoundsVariousInhibition of key metabolic enzymes

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